Ferric sodium pyrophosphate

Description

Ferric sodium pyrophosphate (FePP), also known as iron(III) pyrophosphate (chemical formula Fe₄(P₂O₇)₃), is a water-insoluble iron compound widely used for food fortification and pharmaceutical applications. Its micronized, dispersible form (e.g., Sunactive Fe) exhibits enhanced bioavailability due to reduced particle size (average 0.3 µm), enabling suspension in liquid matrices without adverse sensory changes . FePP is favored in infant cereals, yogurt drinks, and condiments due to its stability, resistance to oxidation, and minimal impact on color or flavor . In medical contexts, FePP citrate demonstrates rapid iron donation to transferrin, making it suitable for chronic kidney disease patients .

Propriétés

IUPAC Name |

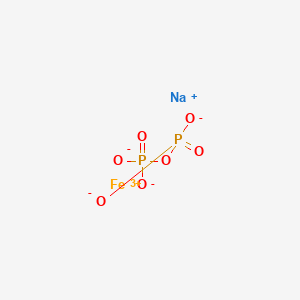

sodium;iron(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQGIDJIEPIQBD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905512 | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in hydrochloric acid; insoluble in water | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 1.4-1.6 | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

10045-87-1, 10213-96-4 | |

| Record name | Iron sodium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, iron(3+) sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron sodium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SODIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGH4LHX6XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Conventional Iron Salt and Pyrophosphate Reactions

The direct precipitation method involves the reaction of soluble iron salts (e.g., ferric chloride, ferric sulfate) with sodium pyrophosphate under controlled pH and temperature. Ferric chloride (FeCl₃) is dissolved in water to form a 10–15% w/w solution, which is gradually added to a heated (70–90°C) sodium pyrophosphate (Na₄P₂O₇) solution pretreated with sulfur dioxide (SO₂) to maintain a pH of 9.0–9.5. The SO₂ acts as a reducing agent, preventing oxidation-induced discoloration and yielding a white precipitate.

Reaction Mechanism:

Post-precipitation, the slurry is filtered, washed to residual chloride levels <1%, and dried at 100–120°C. This method achieves yields exceeding 90% with bulk densities of 0.7–1.5 g/cm³.

Role of Sulfur Dioxide and pH Optimization

The inclusion of SO₂ is critical for product whiteness, as omitted steps result in yellowish impurities. pH adjustments between 9.1–9.2 minimize iron hydroxide formation, ensuring stoichiometric purity. Comparative studies show ferric sulfate (Fe₂(SO₄)₃) introduces sulfate residues, while ferric chloride offers higher reactivity but requires rigorous washing.

Industrial Emulsion-Based Spray-Drying

Surfactant-Stabilized Emulsion Synthesis

An industrial-scale method employs sodium pyrophosphate emulsions combined with surfactants (e.g., sodium stearoyl lactylate) and maltodextrin to enhance particle fluidity. A 90 kg sodium pyrophosphate emulsion is heated to 82–84°C with 2–3 kg surfactants, reacting for 2–2.5 hours to prevent stratification. The homogeneous emulsion is spray-dried at 190°C (inlet) and 110–120°C (outlet), producing a 100-mesh powder with 89.6–91.2% yield.

Advantages:

-

Oil Absorption Value: Maltodextrin increases oil absorption to 0.92–1.05 g/g, improving suitability for lipid-rich matrices.

-

Flowability: Surfactants reduce interparticle friction, enabling seamless extrusion in fortified flour production.

Pharmaceutical-Gradient Ion Mixing

Stoichiometric Design for Dosage Forms

Pharmaceutical formulations avoid solid isolation by directly mixing ferric, pyrophosphate, citrate, and sodium ions in aqueous media. A representative protocol involves:

-

Dissolving ferric sulfate (Fe₂(SO₄)₃), trisodium citrate (C₆H₅Na₃O₇), and tetrasodium pyrophosphate (Na₄P₂O₇) in deionized water.

-

Adjusting ion ratios to meet target weights (e.g., 2.5% Fe³⁺, 30% citrate, 40% pyrophosphate).

-

Adding sodium sulfate (Na₂SO₄) to balance ionic strength without precipitation.

This method bypasses drying, yielding stable solutions for intravenous or oral administrations.

Comparative Analysis of Methodologies

Table 1: Method-Specific Parameters and Outcomes

Analyse Des Réactions Chimiques

Types of Reactions: Ferric sodium pyrophosphate undergoes various chemical reactions, including:

Oxidation: The ferric ion (Fe^3+) can be reduced to ferrous ion (Fe^2+) under certain conditions.

Reduction: The compound can act as an oxidizing agent in redox reactions.

Substitution: The pyrophosphate group can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize ferrous ions to ferric ions.

Reduction: Reducing agents such as ascorbic acid can reduce ferric ions to ferrous ions.

Substitution: Ligands such as citrate or EDTA can be used to replace the pyrophosphate group under controlled conditions.

Major Products:

Oxidation: Formation of ferric hydroxide or ferric oxide.

Reduction: Formation of ferrous pyrophosphate.

Substitution: Formation of ferric citrate or ferric EDTA complexes.

Applications De Recherche Scientifique

Food Fortification

FSPP is widely used in the food industry to combat iron deficiency by fortifying staple foods. Its applications include:

- Cereals and Baked Goods : FSPP is added to breakfast cereals, flours, and bakery products to enhance their iron content without altering taste or appearance .

- Infant Formulas : It is included in infant formulas to ensure adequate iron intake essential for growth and development .

- Beverages : FSPP can be found in various drinks, including juices and dairy products, providing an additional source of iron .

Pharmaceutical Applications

In the pharmaceutical sector, FSPP is utilized primarily for its iron content:

- Iron Supplements : It is formulated into oral supplements to treat or prevent iron deficiency anemia, especially in patients who experience gastrointestinal side effects from other iron forms .

- Dialysis Solutions : FSPP is incorporated into dialysis solutions for patients with chronic kidney disease, helping maintain adequate iron levels .

Industrial Uses

FSPP serves multiple roles in industrial applications:

- Color Stabilization : In the food processing industry, it acts as a color stabilizer while also serving as an anti-caking agent .

- Agricultural Fertilizers : FSPP enhances soil fertility and promotes plant growth when used as a fertilizer additive .

Case Study 1: Nanosizing Ferric Pyrophosphate

A study evaluated the efficacy of nanosized ferric pyrophosphate as a food fortificant. The research demonstrated that nanosizing increased bioavailability significantly compared to traditional forms. The relative bioavailability was found to be 103.02% when compared to ferrous sulfate. Toxicity assessments indicated no significant adverse effects on organ health in rat models .

Case Study 2: Micronized Ferric Pyrophosphate

Research highlighted the benefits of micronized ferric pyrophosphate in food fortification. This formulation showed high absorption rates comparable to ferrous sulfate without causing organoleptic changes in food products. This property makes it an ideal candidate for fortifying infant cereals and other sensitive food items .

Data Table: Applications of Ferric Sodium Pyrophosphate

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Food Industry | Cereals, baked goods, beverages | Enhances iron content without altering taste |

| Pharmaceutical Industry | Oral supplements, dialysis solutions | Treats iron deficiency anemia |

| Industrial Applications | Food additives (color stabilizer), fertilizers | Improves product quality and agricultural yield |

Mécanisme D'action

Ferric sodium pyrophosphate is compared with other iron compounds such as:

Ferric pyrophosphate: Similar in composition but lacks the sodium component.

Ferrous sulfate: A commonly used iron supplement with higher bioavailability but more gastrointestinal side effects.

Ferric citrate: Used in similar applications but has different stability and solubility properties.

Uniqueness: this compound is unique due to its high solubility, stability, and ability to provide a controlled release of iron. It is particularly useful in applications where a stable and soluble iron source is required.

Comparaison Avec Des Composés Similaires

Comparison with Similar Iron Compounds

Ferrous Sulfate (FeSO₄)

- Bioavailability: Micronized FePP matches FeSO₄ in iron absorption (3.4–4.2% vs. 4.1–4.2% in adults) . However, non-micronized FePP has 15–75% lower bioavailability .

- Stability : FeSO₄ is water-soluble but causes oxidation and sensory changes (e.g., off-flavors in fortified foods), whereas FePP is inert .

Ferric EDTA (Sodium Iron EDTA)

- Bioavailability : Sodium Iron EDTA has 2–3× higher absorption than FePP in phytate-rich diets due to chelation .

- Safety : FePP lacks the pro-inflammatory effects of Ferric EDTA, which upregulates COX-2 and prostaglandin E2 in intestinal cells .

- Regulatory Status : Ferric EDTA is approved in regions with high phytate diets, while FePP is preferred for sensory-neutral fortification .

Ferric Citrate and Ferric Ammonium Citrate

- Solubility : Both are water-soluble but prone to oxidation. FePP’s insolubility enhances stability in moist environments .

- Medical Use : Ferric citrate treats hyperphosphatemia in CKD, whereas FePP citrate directly replenishes iron via transferrin binding .

Nano-Sized Iron Compounds

- Bioavailability: Nanosizing FePP (particles < 100 nm) increases solubility in gastric acid, achieving absorption parity with FeSO₄ .

Data Tables

Table 1: Key Properties of Iron Compounds

*Bioavailability relative to ferrous sulfate.

Research Findings

Impact of Particle Size

- Micronization (0.3 µm) and nanosizing (<100 nm) significantly enhance FePP absorption by increasing surface area and gastric solubility .

- In adults, micronized FePP absorption matched FeSO₄ in fortified yogurt (3.9% vs. 4.2%, P = 0.72) .

Synergy with Solubilizing Agents

- Adding sodium pyrophosphate (NaPP) to FePP in bouillon cubes increased iron bioavailability by forming soluble Fe-NaPP complexes .

Sensory Advantages

Activité Biologique

Ferric sodium pyrophosphate (FePP) is an inorganic compound utilized primarily for its iron supplementation properties, especially in combating iron deficiency anemia. This article provides a comprehensive overview of its biological activity, including its absorption characteristics, interactions with dietary components, and comparative efficacy against other iron sources.

Chemical Composition and Properties

This compound is characterized by its white color and solubility properties, which make it suitable for incorporation into food products without altering their sensory attributes. It is a complex of iron and pyrophosphate, with the chemical formula being . Its solubility varies with pH, being sparingly soluble in the range of 3-6 but more soluble at lower (pH < 2) and higher (pH > 8) levels .

Biological Activity and Iron Bioavailability

This compound exhibits significant biological activity related to iron supplementation. Its unique solubility profile enhances iron bioavailability compared to traditional iron salts such as ferrous sulfate. Studies indicate that while FePP is less absorbed than ferrous sulfate, it still effectively reduces anemia in various populations .

Table 1: Comparative Bioavailability of Iron Sources

| Iron Source | Relative Bioavailability | Notes |

|---|---|---|

| This compound | 0.78 | Less than ferrous sulfate |

| Ferrous Sulfate | 1.00 | Standard reference for absorption |

| Micronized Dispersible Ferric Pyrophosphate | 1.05 | Comparable to ferrous sulfate in humans |

The absorption mechanism of this compound involves its interaction with the intestinal epithelium. Research has shown that it can enhance ferritin levels, indicating effective iron storage and utilization within the body . Moreover, the presence of ascorbic acid has been demonstrated to significantly increase the bioavailability of iron from FePP, highlighting the importance of dietary context in its efficacy .

Case Studies and Research Findings

- Intestinal Absorption Study : A study evaluated a granular form of ferric pyrophosphate (Ferro Fosfosoma®), which showed improved resistance to gastric digestion and higher intestinal absorption compared to standard ferric pyrophosphate salt. The study measured iron content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), revealing that Ferro Fosfosoma® had a higher recovery rate of iron compared to traditional formulations .

- Randomized Controlled Trials : Several trials have indicated that while this compound is less bioavailable than ferrous sulfate, it still plays a crucial role in reducing anemia rates among populations with dietary deficiencies . For instance, a trial involving FePP-fortified bouillon cubes demonstrated enhanced iron absorption when combined with sodium pyrophosphate .

- Dietary Interactions : Research has also explored how various dietary components affect the absorption of this compound. Interactions with phenolic compounds found in foods can reduce its solubility and bioavailability, emphasizing the need for careful formulation in fortified products .

Q & A

Q. What are the standard synthesis protocols for ferric sodium pyrophosphate, and how is purity validated?

this compound is synthesized by reacting sodium pyrophosphate with ferric salts (e.g., ferric chloride) under controlled pH and temperature. details a method using ferric citrate and sodium pyrophosphate dissolved in water, followed by evaporation and drying. Purity is ensured via spectroscopic techniques (e.g., ICP-OES for iron quantification) and solubility tests in aqueous media . Post-synthesis, X-ray diffraction (XRD) and elemental analysis are recommended to confirm crystallinity and stoichiometry.

Q. Which analytical techniques are critical for characterizing physicochemical properties of this compound?

Key techniques include:

- Magnetic susceptibility measurements : To study structural behavior (e.g., radial distribution of magnetization in derivatives like ferric pyrophosphate citrate) .

- Chromatography and spectroscopy : Ion chromatography for pyrophosphate quantification and FTIR for functional group analysis .

- Thermogravimetric analysis (TGA) : To assess thermal stability and hydration states .

Q. How are sodium pyrophosphate buffers prepared for use in this compound experiments?

Sodium pyrophosphate buffers require precise molarity (e.g., 0.1 M) adjusted to pH 7–8 using HCl or NaOH. emphasizes avoiding contamination by divalent cations (e.g., Ca²⁺) that may precipitate pyrophosphate ions. Buffers should be filtered (0.22 µm) and stored at 4°C to prevent microbial degradation .

Advanced Research Questions

Q. How do researchers resolve discrepancies in iron quantification data for this compound in complex matrices?

Discrepancies often arise from matrix interference (e.g., organic ligands or competing ions). Methodological solutions include:

- Standard addition calibration : To account for matrix effects in spectroscopic assays .

- Chelation-based separation : Using EDTA to isolate iron prior to analysis .

- Interlaboratory validation : Proficiency testing protocols (e.g., ≥0.5 g sample homogenization, outlier detection via Z-scores) ensure data reproducibility .

Q. What methodologies evaluate this compound’s environmental impact and degradation pathways?

Advanced studies combine:

- Soil column experiments : To track phosphate leaching and iron bioavailability under varying pH .

- Microcosm assays : Assessing microbial degradation rates via LC-MS detection of pyrophosphate metabolites .

- Ecotoxicity models : Using Daphnia magna or algae to estimate LC50 values for regulatory compliance .

Q. How is this compound’s electrochemical performance assessed for battery applications?

As a cathode material (e.g., in sodium-ion batteries), cyclic voltammetry (CV) and galvanostatic charge-discharge tests are conducted in coin cells. highlights using carbon-coated electrodes to enhance conductivity. Electrochemical impedance spectroscopy (EIS) identifies charge-transfer resistance, while in situ XRD monitors structural changes during cycling .

Q. What experimental designs are used to study iron bioavailability from this compound in clinical trials?

Randomized controlled trials (RCTs) employ:

- Double-blind protocols : Comparing this compound with intravenous iron dextran .

- Stable isotope tracing : Using ⁵⁷Fe-labeled compounds to track absorption in hemodialysis patients .

- Biomarker analysis : Serum ferritin and hepcidin levels to assess iron metabolism .

Q. How do magnetic susceptibility studies inform the structural properties of this compound derivatives?

Magnetization vs. radial distance plots (e.g., ) reveal differences in spin states and coordination geometry. For example, ferric pyrophosphate citrate shows lower susceptibility peaks than ferric desferoxamine B, indicating weaker paramagnetic behavior due to citrate ligand effects .

Data Contradiction & Validation

Q. How should conflicting data on this compound’s solubility in biological fluids be addressed?

Contradictions may stem from variable pH or ionic strength. Researchers should:

- Standardize dissolution media : Simulate physiological conditions (e.g., pH 1.2 for gastric fluid) .

- Use high-resolution analytics : Dynamic light scattering (DLS) to monitor colloidal aggregation .

- Cross-validate : Compare results with alternative methods like ICP-MS .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.